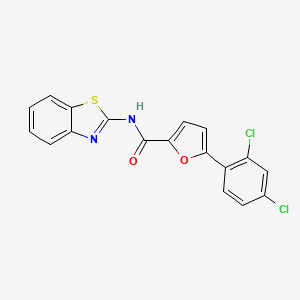![molecular formula C13H15N3O6 B6048812 ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6048812.png)
ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate is a chemical compound with the molecular formula C12H14N2O6. It is commonly referred to as ethyl 4-(4-methoxy-2-nitrophenyl)-2-hydrazono-3-oxobutanoate and is a yellow crystalline powder. This compound has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate has various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate in lab experiments is its potential as a versatile compound with various applications. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate. Some possible directions include:
1. Investigating its potential as a novel anti-inflammatory and anti-cancer agent in vivo.
2. Studying its potential as a pesticide or herbicide in agriculture.
3. Exploring its potential in the synthesis of new materials with unique properties.
4. Investigating its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
5. Studying its potential as a therapeutic agent in the treatment of autoimmune diseases.
6. Investigating its potential as a diagnostic tool for certain diseases.
In conclusion, ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and limitations in various fields.
合成法
The synthesis of ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate can be achieved through several methods. One commonly used method involves the reaction of 4-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction yields the desired product, which can be purified through recrystallization.
科学的研究の応用
Ethyl 2-[(4-methoxy-2-nitrophenyl)hydrazono]-3-oxobutanoate has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anti-inflammatory and anti-cancer agent. In agriculture, it has been studied as a potential pesticide and herbicide. In materials science, it has been investigated for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(4-methoxy-2-nitrophenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(21-3)7-11(10)16(19)20/h5-7,17H,4H2,1-3H3/b12-8+,15-14? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVMJFBZQIIXBF-JLXAKMHXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2-phenylenebis(oxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6048729.png)

![3-[1-(2,3-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6048748.png)
![2-{[2-(2-iodo-4-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6048749.png)
![2-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048755.png)
![N-{[1-(3,4-dimethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6048773.png)
![2-cyclopropyl-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6048781.png)
![2-(3,4-difluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6048787.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6048792.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6048798.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6048806.png)
![4-(3-{[({4-[chloro(difluoro)methoxy]phenyl}amino)(ethylimino)methyl]thio}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B6048816.png)
![7-(3-methylbenzyl)-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6048824.png)
